Cas no 2098105-08-7 (Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate)

Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- AKOS040812307
- F1967-8173
- methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
- 2098105-08-7
- 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-6-(methoxymethyl)-, methyl ester
- Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
-
- インチ: 1S/C11H14N2O3/c1-15-6-8-5-9(11(14)16-2)13-10(12-8)7-3-4-7/h5,7H,3-4,6H2,1-2H3
- InChIKey: CLEVFQZPVHQCHV-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1=CC(C(=O)OC)=NC(C2CC2)=N1
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 61.3Ų
じっけんとくせい
- 密度みつど: 1.228±0.06 g/cm3(Predicted)
- ふってん: 331.5±32.0 °C(Predicted)
- 酸性度係数(pKa): -1.25±0.32(Predicted)
Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-8173-2.5g |
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-8173-0.25g |
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | M292601-100mg |
Methyl 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1967-8173-1g |
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F1967-8173-0.5g |
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F1967-8173-5g |
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | M292601-500mg |
Methyl 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 500mg |
$ 435.00 | 2022-06-04 | ||
TRC | M292601-1g |
Methyl 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 1g |
$ 660.00 | 2022-06-04 | ||
Life Chemicals | F1967-8173-10g |
methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate |
2098105-08-7 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylateに関する追加情報
Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate: A Comprehensive Overview
The compound Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate (CAS No. 2098105-08-7) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate is characterized by a pyrimidine ring system with substituents at positions 2, 4, and 6, making it a valuable target for further research and development.
Recent studies have highlighted the potential of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate in the context of enzyme inhibition and its role in modulating cellular pathways. Researchers have explored its ability to interact with key enzymes involved in metabolic processes, offering insights into its potential therapeutic applications. The cyclopropyl group at position 2 of the pyrimidine ring contributes to the molecule's unique stereochemical properties, which are crucial for its biological activity. Additionally, the methoxymethyl substituent at position 6 enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies.
The synthesis of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate involves a multi-step process that combines principles from organic chemistry and catalytic reactions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological systems. The use of transition metal catalysts and microwave-assisted synthesis techniques has further streamlined the production process, ensuring higher yields and improved purity.
In terms of applications, Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate has shown promise in the development of antiviral agents. Its ability to inhibit viral replication mechanisms has been explored in preclinical studies, with encouraging results suggesting its potential as a lead compound for antiviral drug design. Furthermore, this compound has been investigated for its role in modulating cellular signaling pathways, particularly those involved in inflammation and immune response.
From a structural perspective, the pyrimidine core of Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate provides a versatile scaffold for further functionalization. The methyl ester group at position 4 can be readily modified to introduce additional functionalities, such as hydroxamic acids or sulfonamides, expanding its potential applications in drug discovery. Recent research has also focused on the development of prodrugs based on this compound, aiming to enhance its pharmacokinetic properties and reduce systemic toxicity.
In conclusion, Methyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate (CAS No. 2098105-08-7) represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological activity profiles, positions it as a valuable tool for advancing drug discovery efforts. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in the development of novel therapeutic agents.
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